Cas no 1480552-98-4 (Cyclobutane, 1-(bromomethyl)-1-hexyl-)

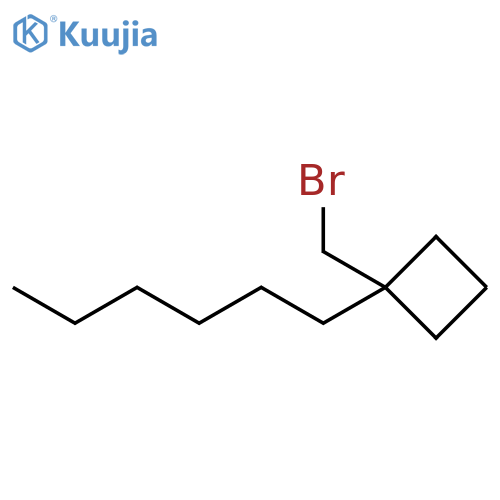

1480552-98-4 structure

商品名:Cyclobutane, 1-(bromomethyl)-1-hexyl-

CAS番号:1480552-98-4

MF:C11H21Br

メガワット:233.18844294548

CID:5281508

Cyclobutane, 1-(bromomethyl)-1-hexyl- 化学的及び物理的性質

名前と識別子

-

- Cyclobutane, 1-(bromomethyl)-1-hexyl-

- 1-(Bromomethyl)-1-hexylcyclobutane

-

- インチ: 1S/C11H21Br/c1-2-3-4-5-7-11(10-12)8-6-9-11/h2-10H2,1H3

- InChIKey: HKNNWBWFIJGIHQ-UHFFFAOYSA-N

- ほほえんだ: C1(CBr)(CCCCCC)CCC1

Cyclobutane, 1-(bromomethyl)-1-hexyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-675893-2.5g |

1-(bromomethyl)-1-hexylcyclobutane |

1480552-98-4 | 2.5g |

$2660.0 | 2023-03-11 | ||

| Enamine | EN300-675893-0.1g |

1-(bromomethyl)-1-hexylcyclobutane |

1480552-98-4 | 0.1g |

$1195.0 | 2023-03-11 | ||

| Enamine | EN300-675893-10.0g |

1-(bromomethyl)-1-hexylcyclobutane |

1480552-98-4 | 10.0g |

$5837.0 | 2023-03-11 | ||

| Enamine | EN300-675893-5.0g |

1-(bromomethyl)-1-hexylcyclobutane |

1480552-98-4 | 5.0g |

$3935.0 | 2023-03-11 | ||

| Enamine | EN300-675893-0.05g |

1-(bromomethyl)-1-hexylcyclobutane |

1480552-98-4 | 0.05g |

$1140.0 | 2023-03-11 | ||

| Enamine | EN300-675893-0.25g |

1-(bromomethyl)-1-hexylcyclobutane |

1480552-98-4 | 0.25g |

$1249.0 | 2023-03-11 | ||

| Enamine | EN300-675893-1.0g |

1-(bromomethyl)-1-hexylcyclobutane |

1480552-98-4 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-675893-0.5g |

1-(bromomethyl)-1-hexylcyclobutane |

1480552-98-4 | 0.5g |

$1302.0 | 2023-03-11 |

Cyclobutane, 1-(bromomethyl)-1-hexyl- 関連文献

-

Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842

-

Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994

-

4. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820

1480552-98-4 (Cyclobutane, 1-(bromomethyl)-1-hexyl-) 関連製品

- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)

- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)

- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)

- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)

- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)

- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)

- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)

- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)

- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)

推奨される供給者

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬